3-Chloro-2-(dimethylamino)benzoic acid
Description
3-Chloro-2-(dimethylamino)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3 and a dimethylamino group at position 2. Its structural analogs, particularly azetidinone and thiazolidinone derivatives, have demonstrated significant antimicrobial activity, as highlighted in pharmacological studies .
Properties
IUPAC Name |
3-chloro-2-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQSSAXKAYZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers: Meta- vs. Para-Substituted Dimethylaminobenzoic Acids
Key Differences :
- m-(Dimethylamino)benzoic acid (CAS 99-64-9): Melting point 150–153°C, priced at ¥10,800/25g .
- p-(Dimethylamino)benzoic acid (CAS 619-84-1): Higher melting point (242.5–243.5°C), priced at ¥5,400/25g .
The para isomer’s higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the meta isomer. This difference may influence solubility and reactivity in synthetic applications.
Azetidinone and Thiazolidinone Derivatives
Synthesized analogs, such as SS1, SS3, and SS5 (Table 1), demonstrate how substituents modulate biological activity:
Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
Key Observations :
- Substituent Effects: The antimicrobial activity varies with substituents. SS1’s 4-dimethylaminophenyl group enhances activity against Gram-positive bacteria, while SS3’s 4-hydroxyphenyl group targets Gram-negative bacteria .
- Spectral Properties : SS3 (hydroxyl substituent) exhibits a higher UV λmax (282.0 nm) compared to SS2 (nitro substituent, 175.5 nm), indicating extended conjugation or electron-donating effects .
- Ring System Influence: Thiazolidinone derivatives (e.g., SS5) show antifungal activity, whereas azetidinones (e.g., SS1, SS3) are more effective against bacteria .
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